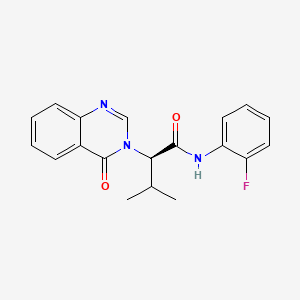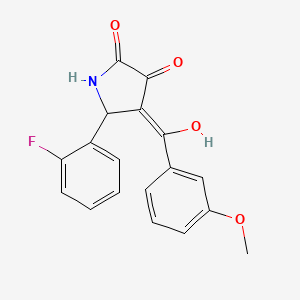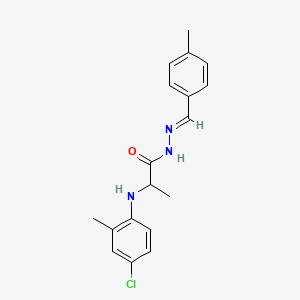![molecular formula C16H18ClN5O3S2 B13372848 4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13372848.png)
4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a piperidine moiety. The presence of these heterocyclic rings imparts significant biological and pharmacological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile. This intermediate is then heated under reflux in ethanol to yield the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and energy consumption, adhering to the principles of green chemistry .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The triazole and thiadiazole rings play a crucial role in this binding process, facilitating interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Known for its antifungal properties.
1,3,4-Thiadiazole: Exhibits antimicrobial and anticancer activities.
Piperidine derivatives: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is unique due to its combination of triazole, thiadiazole, and piperidine moieties, which confer a broad spectrum of biological activities and make it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H18ClN5O3S2 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
6-[(4-chlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18ClN5O3S2/c1-27(23,24)21-8-2-3-11(9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-6-4-12(17)5-7-13/h4-7,11H,2-3,8-10H2,1H3 |
Clave InChI |
KAIKPDDCXASBRQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)

![Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B13372796.png)
![1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
![3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid](/img/structure/B13372803.png)
![6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372806.png)
![5-imino-6-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13372807.png)

![5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid](/img/structure/B13372809.png)
![8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372810.png)
![[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B13372820.png)
![N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine](/img/structure/B13372834.png)
![Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13372838.png)
